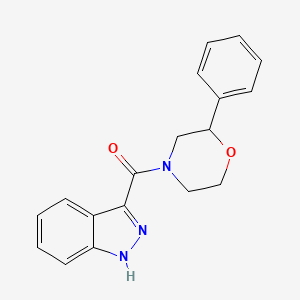
3-(2-phenylmorpholine-4-carbonyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-phenylmorpholine-4-carbonyl)-1H-indazole: is a chemical compound with a complex structure It combines an indazole core with a phenylmorpholine moiety
Indazole: Indazole is a bicyclic heterocycle containing two nitrogen atoms in its five-membered ring. It has diverse applications in medicinal chemistry due to its unique properties.
Phenylmorpholine: Phenylmorpholine refers to a phenyl-substituted morpholine ring, which is a common structural motif in various bioactive compounds.
Preparation Methods
Synthetic Routes: The synthesis of 3-(2-phenylmorpholine-4-carbonyl)-1H-indazole involves several steps. While specific methods may vary, here’s a general outline:
Indazole Synthesis: Start by synthesizing the indazole core. Common methods include cyclization of appropriate precursors or condensation reactions.
Phenylmorpholine Derivative Formation: Introduce the phenylmorpholine group. This can be achieved through amide formation or other suitable reactions.
Final Assembly: Combine the indazole and phenylmorpholine fragments to obtain the target compound.
Industrial Production: Industrial-scale production typically involves efficient and scalable methods. Unfortunately, detailed industrial processes for this specific compound are not widely documented. research and optimization efforts continue to improve synthetic routes.
Chemical Reactions Analysis
Reactivity:
Oxidation: The indazole moiety can undergo oxidation under appropriate conditions.
Reduction: Reduction of the carbonyl group in the phenylmorpholine segment may be possible.
Substitution: The compound may participate in nucleophilic substitution reactions.
Oxidation: Oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.
Major Products: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed studies are needed to identify major products.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate, especially considering the indazole scaffold’s bioactivity.
Biological Studies: Explore its interactions with cellular targets and biological pathways.
Industry: Assess its use in materials science or other industrial applications.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further research is essential to elucidate its precise targets and pathways.
Properties
Molecular Formula |
C18H17N3O2 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1H-indazol-3-yl-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C18H17N3O2/c22-18(17-14-8-4-5-9-15(14)19-20-17)21-10-11-23-16(12-21)13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,19,20) |
InChI Key |
LMUNSWWMQNNZLD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)C2=NNC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11133741.png)
![2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 3,4-dimethoxybenzoate](/img/structure/B11133757.png)
![N-[(2-chlorophenyl)methyl]-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11133758.png)
![N-cyclopropyl-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide](/img/structure/B11133766.png)
![N-(3,4-dimethylphenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B11133779.png)
![1-benzyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133781.png)
![(2E)-3-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11133786.png)

![2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-2-ol](/img/structure/B11133794.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide](/img/structure/B11133810.png)
![7-Chloro-1-(4-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133816.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133826.png)
![7-Bromo-2-(furan-2-ylmethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133831.png)
